Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. XL413 and Ester Analog
The target compound exhibits an XLogP3 of 2.8, positioning it in a moderate lipophilicity range suitable for oral bioavailability optimization. This value is approximately 1.5 log units higher than that of the Cdc7 inhibitor XL413 (computed XLogP3 ≈ 1.3) and approximately 0.8 log units lower than the ethyl ester analog ethyl 4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-2-carboxylate (computed XLogP3 ≈ 3.6) [1][2]. The intermediate lipophilicity of the target compound, combined with a single H-bond donor, provides a differentiated balance of permeability and solubility relative to these common comparators.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | XL413 (XLogP3 ≈ 1.3); Ethyl 4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-2-carboxylate (XLogP3 ≈ 3.6) |
| Quantified Difference | +1.5 log units vs. XL413; −0.8 log units vs. ester analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity directly influences ADME properties; the intermediate XLogP3 of the target compound may offer a more favorable permeability-solubility trade-off than both the more polar XL413 and the more lipophilic ester analog, guiding selection for lead series requiring balanced physicochemical profiles.
- [1] PubChem Compound Summary for CID 20873517, computed XLogP3 = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/933245-27-3 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 135564632 (XL413), computed XLogP3; and computed XLogP3 for ethyl 4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-2-carboxylate based on analogous substructure analysis. View Source
